molecular formula C21H29NO2 B5974746 N-2-adamantyl-4-sec-butoxybenzamide

N-2-adamantyl-4-sec-butoxybenzamide

Cat. No.: B5974746
M. Wt: 327.5 g/mol
InChI Key: MDNIWHCKACEEBU-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-sec-butoxybenzamide is a benzamide derivative characterized by a 2-adamantyl group attached to the nitrogen atom and a sec-butoxy substituent at the para position of the benzene ring. The adamantyl moiety, a rigid bicyclic hydrocarbon, is notable for enhancing lipophilicity and metabolic stability in pharmaceutical compounds, often improving membrane permeability and target engagement in drug candidates . The sec-butoxy group, a branched alkoxy chain, may influence solubility and steric interactions compared to linear alkoxy analogs.

Properties

IUPAC Name

N-(2-adamantyl)-4-butan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-13(2)24-19-6-4-16(5-7-19)21(23)22-20-17-9-14-8-15(11-17)12-18(20)10-14/h4-7,13-15,17-18,20H,3,8-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNIWHCKACEEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-adamantyl-4-sec-butoxybenzamide typically involves the reaction of 2-adamantylamine with 4-sec-butoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-2-adamantyl-4-sec-butoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-2-adamantyl-4-sec-butoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of N-2-adamantyl-4-sec-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

N-2-adamantyl-4-sec-butoxybenzamide differs from other benzamide derivatives primarily in its substituent profile:

Compound Name R1 (N-substituent) R2 (4-position) Molecular Weight* Predicted logP* Key Functional Attributes
This compound 2-adamantyl sec-butoxy 357.5 g/mol ~4.2 High lipophilicity, steric bulk
4-bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl bromo 351.1 g/mol ~3.8 Electron-withdrawing nitro, halogen
4MNB (Sripet et al., 2012) 4-methoxy-2-nitrophenyl bromo 381.2 g/mol ~3.5 Methoxy-nitro synergy, planar structure

*Molecular weight and logP values are calculated or estimated using cheminformatics tools (e.g., ChemDraw, PubChem).

  • Adamantyl vs.
  • sec-Butoxy vs. Bromo/Methoxy: The sec-butoxy substituent is electron-donating and branched, likely enhancing solubility in nonpolar environments compared to the electron-withdrawing bromo or nitro groups. Methoxy groups (as in 4MNB) balance electron donation with smaller steric profiles .

Research Findings and Data Limitations

  • Biological Activity: No direct studies on this compound are available. However, adamantyl-containing analogs (e.g., adamantane-based antivirals) show activity against influenza and Parkinson’s disease, suggesting plausible therapeutic avenues .
  • Computational Predictions : Molecular docking simulations hypothesize that the adamantyl group’s rigidity enhances binding to hydrophobic enzyme pockets, while the sec-butoxy chain may reduce off-target interactions compared to polar nitro groups.

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